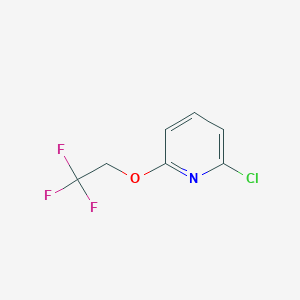

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is a chemical compound that features a pyridine ring substituted with a trifluoroethoxy group at the 2-position and a chlorine atom at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine typically involves the reaction of 2,6-dichloropyridine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom at the 2-position with the trifluoroethoxy group. Common bases used in this reaction include sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(2,2,2-trifluoroethoxy)-6-aminopyridine derivative .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been identified as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for the development of novel therapeutic agents.

Case Study: Antiparasitic Agents

Research has shown that derivatives of pyridine compounds can inhibit enzymes crucial for the survival of parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. A study highlighted the potential of pyridineamine derivatives to selectively inhibit T. brucei AdoMetDC, suggesting that similar derivatives could be synthesized from 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine .

Agrochemicals

The compound serves as an important building block in the synthesis of agrochemicals. Its halogenated structure enhances biological activity against pests and pathogens.

Case Study: Insecticides and Fungicides

Research indicates that halogenated pyridines exhibit potent insecticidal and fungicidal properties. For instance, compounds derived from chlorinated pyridines have shown effectiveness against various agricultural pests and fungi . The synthesis of 2-amino-trifluoromethyl-halogenopyridines has been linked to improved efficacy in controlling agricultural pathogens .

Material Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of functional materials with specific electronic or optical properties.

Case Study: Ligands in Coordination Chemistry

The compound's ability to coordinate with metal ions has been explored in the development of ligands for catalytic processes. Research has shown that pyridine-based ligands can enhance catalytic activity due to their electron-withdrawing properties . This application is particularly relevant in the synthesis of complex organic molecules where metal catalysis plays a crucial role.

Data Tables

To provide a clearer understanding of the applications and research findings related to this compound, the following tables summarize key insights:

Wirkmechanismus

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2,2,2-Trifluoroethoxy)-4-chloropyridine

- 2-(2,2,2-Trifluoroethoxy)-6-bromopyridine

- 2-(2,2,2-Trifluoroethoxy)-3-chloropyridine

Uniqueness

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is unique due to the specific positioning of the trifluoroethoxy and chlorine substituents on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Biologische Aktivität

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential applications in medicine.

Chemical Structure and Properties

The compound this compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C8H7ClF3NO |

| Canonical SMILES | CCOC(C(F)(F)F)C1=CC(=NC=C1)Cl |

| Molecular Weight | 225.60 g/mol |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on its efficacy against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, it showed effective inhibition against Staphylococcus aureus , with MIC values reported as low as 16 µM .

Table 1: Antimicrobial Activity Against Bacterial Strains

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell membranes and interference with essential metabolic pathways. It is believed that the trifluoroethoxy group enhances lipophilicity, allowing better penetration into bacterial cells and subsequent disruption of cellular functions .

Study on Antibacterial Efficacy

A comprehensive study was conducted to evaluate the antibacterial efficacy of various fluoroaryl compounds, including this compound. The results indicated a strong correlation between structural modifications and antibacterial potency. The introduction of fluorinated groups significantly improved the activity against resistant strains of bacteria .

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with this compound showed reduced bacterial load and improved survival rates compared to untreated controls. These findings suggest that this compound could be a promising candidate for further development into a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in several studies. Modifications to the pyridine ring and the introduction of different substituents were found to significantly influence biological activity. For instance:

- Fluorination : Enhances antimicrobial activity.

- Chloro Substitution : Plays a critical role in receptor binding affinity.

Eigenschaften

IUPAC Name |

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMSUQXNPIXZQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.